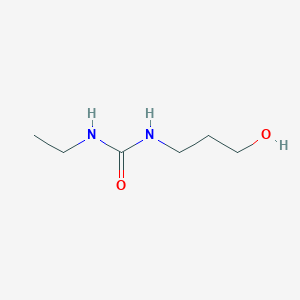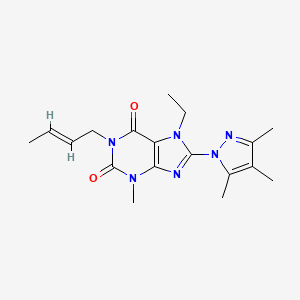
5-amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of triazole, which is a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring . Triazoles are known for their diverse pharmacological effects, including potential antimicrobial activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 5-amino-1H-pyrazole-4-carbonitriles have been synthesized using a one-pot, multicomponent protocol . This involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine .
Applications De Recherche Scientifique
Antimicrobial Activity
Research has demonstrated the synthesis and evaluation of various 1,2,4-triazole derivatives, including 5-amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, for their antimicrobial properties. These compounds have been found to exhibit significant activity against a range of microorganisms, highlighting their potential in the development of new antimicrobial agents. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and screened them for antimicrobial activities, finding some compounds to possess good to moderate activity against tested microorganisms Bektaş et al., 2007.
Synthesis and Chemical Properties
The chemical properties and synthesis pathways of triazole derivatives, including this compound, have been explored to understand their potential applications further. Sutherland and Tennant (1971) discussed the Dimroth rearrangements of 4-substituted 5-amino-1-phenyl-1,2,3-triazoles and their conversion into triazolo[4,5-d]pyrimidines, highlighting the chemical versatility of these compounds Sutherland & Tennant, 1971.
Biological Activity
Further studies have focused on the biological activity of triazole derivatives, including their potential as antimicrobial agents. For example, Pokhodylo et al. (2021) discovered novel 1H-1,2,3-triazole-4-carboxamides with promising antimicrobial properties against primary pathogens like Escherichia coli and Staphylococcus aureus Pokhodylo et al., 2021.
Mécanisme D'action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for 5-amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide.
Mode of Action
It’s known that small-molecule drugs can affect molecular pathways by targeting important proteins . These compounds can penetrate cells easily due to their low molecular weight .
Biochemical Pathways
It’s known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It’s known that small-molecule drugs can penetrate cells easily due to their low molecular weight , which could suggest a high bioavailability for this compound.
Result of Action
It’s known that small-molecule drugs can affect the function of various proteins, including protein–protein interactions, by forming complexes with their targets .
Action Environment
It’s known that the formulation of certain compounds can be considerably protected against decomposition in the environment , which could suggest a similar behavior for this compound.
Propriétés
IUPAC Name |
5-amino-1-(4-ethoxyphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-2-18-8-5-3-7(4-6-8)16-10(12)9(11(13)17)14-15-16/h3-6H,2,12H2,1H3,(H2,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJZTYUWZAAZRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclopentyl-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2614916.png)


![3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline hydrochloride](/img/structure/B2614922.png)
![N-([2,4'-bipyridin]-4-ylmethyl)cyclobutanecarboxamide](/img/structure/B2614925.png)
![1-[4-[Cyclopropyl-(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2614926.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2614927.png)

![1,3-dimethyl-5-(thiophen-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2614930.png)


